molecular formula C26H22N6O5 B11700262 (4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700262
M. Wt: 498.5 g/mol
InChI Key: NUNNWJFGKATLGF-UHFFFAOYSA-N
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Description

(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure and diverse functional groups, which confer a wide range of chemical reactivity and potential applications. Its combination of a morpholine ring, nitrophenyl group, and pyrazolone core distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H22N6O5

Molecular Weight

498.5 g/mol

IUPAC Name

4-[[2-(morpholine-4-carbonyl)phenyl]diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C26H22N6O5/c33-25(30-14-16-37-17-15-30)21-8-4-5-9-22(21)27-28-24-23(18-10-12-20(13-11-18)32(35)36)29-31(26(24)34)19-6-2-1-3-7-19/h1-13,29H,14-17H2

InChI Key

NUNNWJFGKATLGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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